molecular formula C9H18N2O B13650205 (3R,4R)-4-(piperidin-1-yl)pyrrolidin-3-ol

(3R,4R)-4-(piperidin-1-yl)pyrrolidin-3-ol

Cat. No.: B13650205
M. Wt: 170.25 g/mol
InChI Key: PPWZAEGLDMHZFI-RKDXNWHRSA-N
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Description

(3R,4R)-4-(piperidin-1-yl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(piperidin-1-yl)pyrrolidin-3-ol typically involves the reaction of a pyrrolidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution with the piperidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(piperidin-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fully saturated pyrrolidine ring.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4R)-4-(piperidin-1-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(piperidin-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(morpholin-1-yl)pyrrolidin-3-ol
  • (3R,4R)-4-(pyrrolidin-1-yl)pyrrolidin-3-ol
  • (3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol

Uniqueness

(3R,4R)-4-(piperidin-1-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both a piperidine and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(3R,4R)-4-piperidin-1-ylpyrrolidin-3-ol

InChI

InChI=1S/C9H18N2O/c12-9-7-10-6-8(9)11-4-2-1-3-5-11/h8-10,12H,1-7H2/t8-,9-/m1/s1

InChI Key

PPWZAEGLDMHZFI-RKDXNWHRSA-N

Isomeric SMILES

C1CCN(CC1)[C@@H]2CNC[C@H]2O

Canonical SMILES

C1CCN(CC1)C2CNCC2O

Origin of Product

United States

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